Cas no 50683-74-4 (N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine)

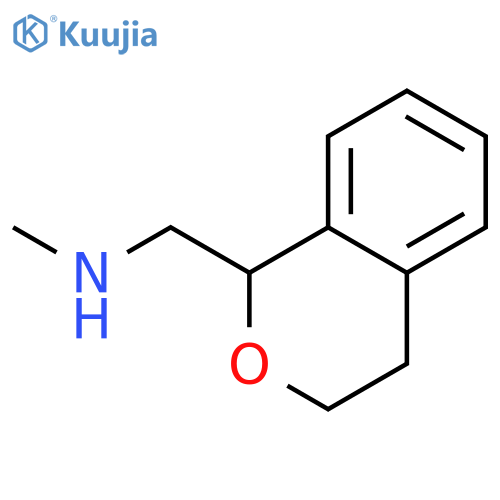

50683-74-4 structure

商品名:N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine 化学的及び物理的性質

名前と識別子

-

- Isochroman-1-ylmethyl-methyl-amine

- (3,4-dihydro-1H-2-benzopyran-1-ylmethyl)(methyl)amine

- (isochromanylmethyl)methylamine

- 1-(N-Methylaminomethyl)-isochroman

- 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl-

- 3,4-Dihydro-N-methyl-1H-2-benzopyran-1-methanamine

- AC1L9KPT

- BRN 1370732

- Oprea1_012898

- STK054013

- 50683-74-4

- (3,4-dihydro-1H-isochromen-1-ylmethyl)methylamine hydrochloride

- isochroman-1-ylmethyl-methyl-amine, AldrichCPR

- DTXSID60964917

- 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine

- AKOS016346107

- AKOS000300953

- 1-(Isochroman-1-yl)-N-methylmethanamine

- SCHEMBL14452010

- 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine

- Z337709402

- EN300-63883

- [(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine

- ALBB-011875

- 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine hydrochloride

- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine

-

- MDL: MFCD00457679

- インチ: InChI=1S/C11H15NO/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11-12H,6-8H2,1H3

- InChIKey: QRTWLBGCEOIIBF-UHFFFAOYSA-N

- ほほえんだ: CNCC1C2=CC=CC=C2CCO1

計算された属性

- せいみつぶんしりょう: 177.115364102g/mol

- どういたいしつりょう: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 21.3Ų

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-63883-0.05g |

[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine |

50683-74-4 | 95.0% | 0.05g |

$38.0 | 2025-03-21 | |

| Enamine | EN300-63883-10.0g |

[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine |

50683-74-4 | 95.0% | 10.0g |

$811.0 | 2025-03-21 | |

| Chemenu | CM291537-5g |

N,N-Dimethylisochroman-1-amine |

50683-74-4 | 97% | 5g |

$825 | 2021-06-17 | |

| 1PlusChem | 1P00DZHX-100mg |

ISOCHROMAN-1-YLMETHYL-METHYL-AMINE |

50683-74-4 | 90% | 100mg |

$128.00 | 2023-12-17 | |

| A2B Chem LLC | AG51733-500mg |

(3,4-Dihydro-1h-isochromen-1-ylmethyl)methylamine hydrochloride |

50683-74-4 | >95% | 500mg |

$467.00 | 2024-04-19 | |

| A2B Chem LLC | AG51733-10g |

(3,4-Dihydro-1h-isochromen-1-ylmethyl)methylamine hydrochloride |

50683-74-4 | >95% | 10g |

$1412.00 | 2024-04-19 | |

| 1PlusChem | 1P00DZHX-50mg |

ISOCHROMAN-1-YLMETHYL-METHYL-AMINE |

50683-74-4 | 90% | 50mg |

$106.00 | 2023-12-17 | |

| Crysdot LLC | CD11114181-5g |

N,N-Dimethylisochroman-1-amine |

50683-74-4 | 97% | 5g |

$874 | 2024-07-17 | |

| 1PlusChem | 1P00DZHX-5g |

ISOCHROMAN-1-YLMETHYL-METHYL-AMINE |

50683-74-4 | 90% | 5g |

$693.00 | 2023-12-17 | |

| TRC | I735708-50mg |

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine |

50683-74-4 | 50mg |

$ 185.00 | 2022-06-04 |

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

50683-74-4 (N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50683-74-4)N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):397.0/792.0/2157.0